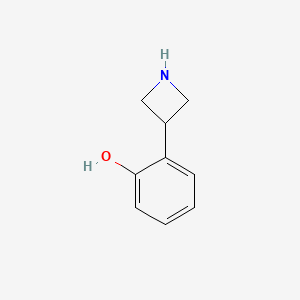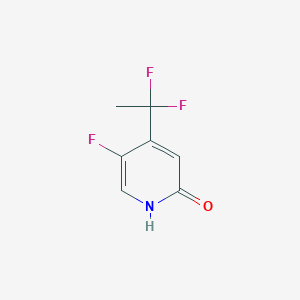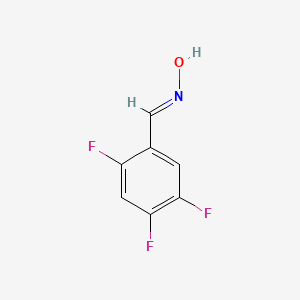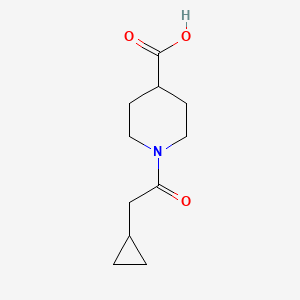
1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes .
Preparation Methods
The synthesis of 1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to fully elucidate these mechanisms and their implications .
Comparison with Similar Compounds
1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid can be compared with other piperidine derivatives, such as:
- 1-(2-Cyclopropylacetyl)piperidine-4-carboxamide
- 1-(2-Cyclopropylacetyl)piperidine-4-carboxylate
These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and applications .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(2-cyclopropylacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(7-8-1-2-8)12-5-3-9(4-6-12)11(14)15/h8-9H,1-7H2,(H,14,15) |
InChI Key |
JEJCQGSXIPCNLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
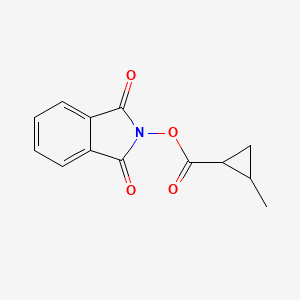
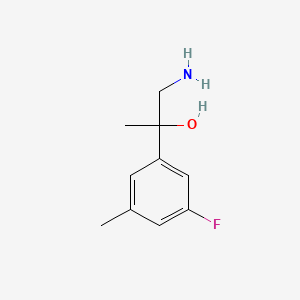

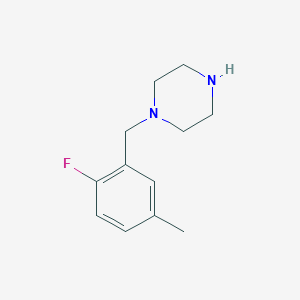


![2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B13524677.png)
![2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride](/img/structure/B13524678.png)
